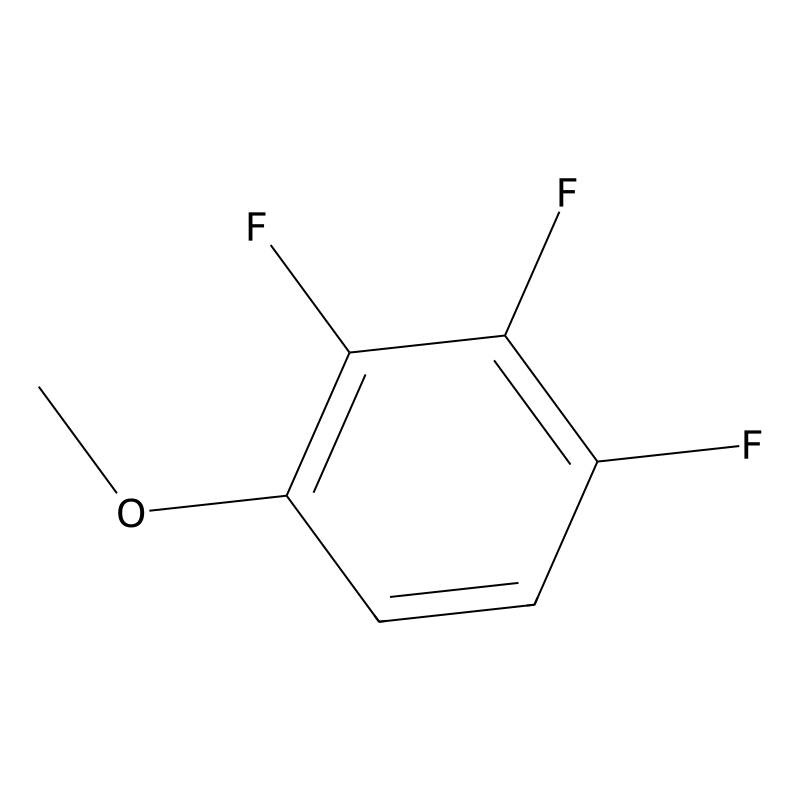

2,3,4-Trifluoroanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block in Organic Synthesis:

The unique electronic properties of 2,3,4-trifluoroanisole, arising from the presence of fluorine atoms, make it a potentially valuable building block in organic synthesis. Researchers are exploring its use in the creation of new pharmaceuticals, agrochemicals, and functional materials. For instance, a study published in the journal "Tetrahedron Letters" demonstrated the successful incorporation of 2,3,4-trifluoroanisole into the synthesis of novel heterocyclic compounds with potential biological activities [].

Investigation of its Physical and Chemical Properties:

Understanding the fundamental physical and chemical properties of 2,3,4-trifluoroanisole is crucial for its potential applications. These properties include, but are not limited to, its solubility, boiling point, melting point, and reactivity towards different chemical reagents. Research efforts are underway to characterize these properties, often employing techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and differential scanning calorimetry (DSC) [].

2,3,4-Trifluoroanisole is an aromatic compound characterized by the presence of three fluorine atoms and a methoxy group attached to a benzene ring. Its chemical formula is C8H6F3O, and it features a trifluoromethyl group at the 2, 3, and 4 positions of the benzene ring. This compound is of significant interest in various fields due to its unique properties imparted by the trifluoromethyl substituents, which enhance its reactivity and stability compared to non-fluorinated analogs.

The chemical behavior of 2,3,4-trifluoroanisole is influenced by the electronegative fluorine atoms, which can participate in various nucleophilic substitution reactions. For instance:

- Nucleophilic Aromatic Substitution: The trifluoromethyl groups can activate the aromatic ring towards nucleophilic attack, making it susceptible to reactions with nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution: The compound can also undergo electrophilic substitution reactions where electrophiles attack the aromatic ring.

- Reduction Reactions: The methoxy group can be converted to other functional groups through reduction processes.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. Specifically, 2,3,4-trifluoroanisole has been studied for its potential antimicrobial properties and its role as a building block in pharmaceuticals. Its unique structure may contribute to interactions with biological targets, leading to varied pharmacological effects.

Several synthesis methods have been developed for producing 2,3,4-trifluoroanisole:

- Fluorination of Anisole: A common method involves the direct fluorination of anisole using fluorinating agents under controlled conditions to achieve selective trifluoromethylation.

- Nucleophilic Substitution: Starting from appropriate precursors like 2,3,4-trifluoroaniline, the methoxy group can be introduced through nucleophilic substitution reactions.

- High-Pressure Synthesis: Utilizing tetrafluorobenzene as a starting material under high-pressure conditions with liquid ammonia has also been reported as an effective method for synthesizing this compound with high yields .

2,3,4-Trifluoroanisole finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its unique electronic properties.

- Agricultural Chemicals: The compound can be used in the formulation of agrochemicals for pest control.

- Material Science: Its fluorinated nature makes it suitable for developing materials with specific thermal and chemical resistances.

Studies focusing on 2,3,4-trifluoroanisole's interactions reveal that its trifluoromethyl groups significantly influence its reactivity and binding affinities in biological systems. For example:

- Protein Binding: The compound's ability to interact with specific proteins has been documented, suggesting potential applications in drug design where such interactions are critical.

- Metabolic Stability: Research indicates that fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts.

When comparing 2,3,4-trifluoroanisole with similar compounds such as trifluoromethylphenol and 2,4-difluoroanisole, several distinctions emerge:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| 2,3,4-Trifluoroanisole | C8H6F3O | Three fluorine atoms enhance reactivity |

| Trifluoromethylphenol | C7H6F3O | Hydroxyl group provides different reactivity |

| 2,4-Difluoroanisole | C9H8F2O | Fewer fluorine atoms lead to different properties |

Uniqueness of 2,3,4-Trifluoroanisole

The uniqueness of 2,3,4-trifluoroanisole lies in its specific arrangement of trifluoromethyl groups that not only enhance its stability but also provide unique pathways for chemical reactivity that are not observed in compounds with fewer or differently positioned fluorine atoms. This makes it particularly valuable in synthetic chemistry and material science applications.

2,3,4-Trifluoroanisole possesses the molecular formula C₇H₅F₃O, representing a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, and a methoxy group (-OCH₃) at position 1 [1]. The calculated molecular weight for this compound is 162.10 grams per mole, distinguishing it from the closely related 2,3,4-trifluoroaniline (C₆H₄F₃N) which has a molecular weight of 147.09 grams per mole [2].

The structural representation shows a benzene ring with consecutive fluorine substitutions creating a highly electronegative region on one side of the aromatic system [1]. The methoxy group acts as an electron-donating substituent through resonance effects, creating an interesting electronic dichotomy within the molecule where electron-withdrawing fluorine atoms oppose the electron-donating methoxy group [1] [3].

Table 1: Molecular Properties of 2,3,4-Trifluoroanisole

| Property | Value | Reference Compound (2,3,4-Trifluoroaniline) |

|---|---|---|

| Molecular Formula | C₇H₅F₃O | C₆H₄F₃N [4] |

| Molecular Weight | 162.10 g/mol | 147.10 g/mol [4] |

| Fluorine Substitution Pattern | 2,3,4-positions | 2,3,4-positions [4] |

| Functional Group | Methoxy (-OCH₃) | Amino (-NH₂) [4] |

International Union of Pure and Applied Chemistry and Common Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is 2,3,4-trifluoroanisole, systematically describing the substitution pattern on the benzene ring [1]. Alternative systematic nomenclature includes 1-methoxy-2,3,4-trifluorobenzene, which explicitly identifies the methoxy group position and the three fluorine substituents [1].

Common nomenclature variations may include 2,3,4-trifluoromethoxybenzene, though this is less standard than the anisole designation [1]. The anisole nomenclature system derives from the parent compound anisole (methoxybenzene), with the trifluoro prefix indicating the specific fluorine substitution pattern [1] [5].

For comparison, the related compound 2,3,4-trifluoroaniline has the International Union of Pure and Applied Chemistry name of 2,3,4-trifluoroaniline or 2,3,4-trifluorobenzenamine [4] [2]. The systematic nomenclature follows similar principles but substitutes the amino functional group designation [4].

Table 2: Nomenclature Comparison

| Nomenclature Type | 2,3,4-Trifluoroanisole | 2,3,4-Trifluoroaniline |

|---|---|---|

| International Union of Pure and Applied Chemistry | 2,3,4-trifluoroanisole | 2,3,4-trifluoroaniline [4] |

| Systematic Alternative | 1-methoxy-2,3,4-trifluorobenzene | 2,3,4-trifluorobenzenamine [4] |

| Chemical Abstracts Service Registry | Not definitively established | 3862-73-5 [4] |

Structural Isomers and Related Fluorinated Anilines

The fluorinated aniline family provides important structural context for understanding 2,3,4-trifluoroanisole [6] [7]. Multiple positional isomers exist for trifluoroanilines, including 2,4,6-trifluoroaniline and 3,4,5-trifluoroaniline, each exhibiting distinct electronic and physical properties [8] [9].

2,4,6-Trifluoroaniline demonstrates non-crystallographic mirror symmetry with carbon-carbon-carbon angles deviating from ideal values by up to five degrees [8] [10]. This structural distortion results from the electron-withdrawing effects of fluorine substituents, which influence bond angles and molecular geometry [8]. The compound exhibits hydrogen bonding patterns involving fluorine atoms and amino groups, creating sheet-like crystal structures [8].

3,4,5-Trifluoroaniline represents another significant isomer with melting point characteristics of 61-64 degrees Celsius and distinctive electronic properties [9]. This isomer demonstrates different substitution patterns that affect both physical properties and chemical reactivity compared to the 2,3,4-substitution pattern [9].

Table 3: Trifluoroaniline Isomer Properties

| Isomer | Molecular Formula | Melting Point | Structural Features | Reference |

|---|---|---|---|---|

| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 14-15°C | Consecutive fluorine substitution | [11] |

| 2,4,6-Trifluoroaniline | C₆H₄F₃N | Not specified | Mirror symmetry, bond angle distortion | [8] |

| 3,4,5-Trifluoroaniline | C₆H₄F₃N | 61-64°C | Symmetric fluorine arrangement | [9] |

Related fluorinated compounds include various trifluoromethyl-substituted anilines, such as 3-(trifluoromethyl)aniline, which represents a different class of fluorinated aromatic amines [12]. These compounds demonstrate the diversity of fluorine incorporation strategies in aromatic systems [12].

Structural analysis of fluorinated anilines reveals that fluorine substitution significantly impacts molecular geometry, with carbon-carbon-carbon angles showing systematic deviations from idealized benzene geometry [8] [10]. The electron-withdrawing nature of fluorine atoms creates regions of electron deficiency that influence both intra- and intermolecular interactions [8].

Molecular Orbital Theory and Electronic Structure

The electronic structure of 2,3,4-trifluoroanisole involves complex interactions between electron-withdrawing fluorine substituents and the electron-donating methoxy group [1] [3]. Anisole itself demonstrates distinctive electronic properties, with the methoxy group acting as a mesomeric electron donor that enhances the electron density of the aromatic ring [1].

Molecular orbital calculations for related fluorinated aromatic compounds indicate significant perturbations in the pi-electron system [13] [14]. The presence of multiple fluorine atoms creates substantial electron withdrawal through both inductive and resonance effects, while the methoxy group provides electron density through resonance donation [1] [3].

Quantum chemical studies on similar fluorinated compounds reveal that fluorine substitution patterns dramatically influence frontier molecular orbital energies [13]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap becomes modified by the electronic effects of substituents, affecting chemical reactivity and spectroscopic properties [13].

Computational analysis of anisole complexes demonstrates that electronic excitation leads to electron density redistribution from the oxygen atom to the aromatic pi-system [14]. This redistribution pattern would likely be significantly modified in 2,3,4-trifluoroanisole due to the presence of electron-withdrawing fluorine atoms [14].

Table 4: Electronic Structure Considerations

| Electronic Property | Anisole Baseline | Expected 2,3,4-Trifluoroanisole Effect |

|---|---|---|

| Electron Density Distribution | Methoxy group enhances ring density [1] | Fluorine atoms reduce overall ring density |

| Mesomeric Effects | Strong electron donation [1] | Competing donation/withdrawal |

| Reactivity Pattern | Enhanced nucleophilicity [1] | Reduced nucleophilicity expected |

| Molecular Orbital Energies | Reference values [14] | Modified by fluorine substitution |

Time-dependent density functional theory calculations on fluorinated aromatic systems show that fluorine substitution creates distinctive electronic transitions and modifies photophysical properties [15]. The specific 2,3,4-substitution pattern would create an asymmetric electronic environment with unique orbital characteristics [15].

Natural bond orbital analysis of fluorinated compounds reveals significant charge redistribution patterns, with fluorine atoms creating localized regions of electron deficiency [13]. These electronic perturbations influence both chemical reactivity and physical properties of the fluorinated aromatic system [13].

Physical Constants

The physical constants of 2,3,4-trifluoroanisole reflect the influence of fluorine substitution on the molecular structure and intermolecular interactions.

Molecular Weight and Density

2,3,4-Trifluoroanisole has a molecular formula of C₇H₅F₃O with a molecular weight of 162.11 g/mol [1] [2]. The compound exists as a clear liquid at room temperature with a density that varies depending on the measurement conditions.

| Property | Value | Unit | Temperature |

|---|---|---|---|

| Molecular Weight | 162.11 | g/mol | - |

| Density | 1.393 | g/mL | 25°C |

| Relative Density | 1.42 | - | 20°C |

The density values indicate that 2,3,4-trifluoroanisole is significantly denser than water, which is characteristic of fluorinated organic compounds due to the high atomic mass of fluorine [3] [4].

Melting and Boiling Points

The thermal properties of 2,3,4-trifluoroanisole demonstrate the influence of fluorine substitution on intermolecular forces:

| Property | Value | Unit | Pressure |

|---|---|---|---|

| Melting Point | 14-15 | °C | 760 mmHg |

| Boiling Point | 92 | °C | 48 mmHg |

| Flash Point | 61-68 | °C | - |

The relatively low boiling point at reduced pressure indicates moderate volatility, while the low melting point suggests weak intermolecular forces in the solid state [5] [6].

Refractive Index

The refractive index of 2,3,4-trifluoroanisole has been reported with some variation in literature:

| Temperature | Refractive Index | Source |

|---|---|---|

| 20°C | 1.486-1.488 | Multiple sources |

| 20°C | 1.49 | TCI Chemicals |

The refractive index values are consistent with aromatic compounds containing fluorine substituents [7] [8].

Spectroscopic Properties

Spectroscopic analysis provides detailed information about the molecular structure and electronic environment of 2,3,4-trifluoroanisole.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural characterization of 2,3,4-trifluoroanisole. The compound exhibits characteristic spectral features in both ¹H and ¹⁹F NMR that reflect the electronic environment of the fluorine substituents and the methoxy group.

In ¹H NMR spectroscopy, 2,3,4-trifluoroanisole displays signals corresponding to the aromatic protons and the methoxy group. The aromatic region typically shows two distinct proton environments due to the asymmetric fluorine substitution pattern [9] [10]. The methoxy group appears as a characteristic singlet in the aliphatic region around 3.5-4.0 ppm.

¹⁹F NMR spectroscopy provides particularly valuable information for fluorinated compounds. The three fluorine atoms in 2,3,4-trifluoroanisole occupy different chemical environments, resulting in distinct signals that can be used for structural confirmation and purity assessment [9].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands associated with the functional groups present in 2,3,4-trifluoroanisole. The compound exhibits C-F stretching vibrations in the range of 1000-1300 cm⁻¹, which are characteristic of aromatic fluorine compounds [11]. The methoxy group contributes C-O stretching vibrations around 1250 cm⁻¹, while aromatic C=C stretching appears in the 1500-1600 cm⁻¹ region.

Computational studies have been conducted on related trifluoroaniline compounds using density functional theory methods with various basis sets including 6-31++G(d,p) and 6-311++G(d,p) [11]. These studies provide theoretical predictions for vibrational frequencies and their assignments, which can be extended to understand the spectroscopic behavior of 2,3,4-trifluoroanisole.

Mass Spectrometry

Mass spectrometric analysis of 2,3,4-trifluoroanisole provides molecular ion peaks and fragmentation patterns characteristic of fluorinated aromatic ethers. The molecular ion peak appears at m/z 162, corresponding to the molecular weight of the compound [10]. Fragmentation typically involves loss of the methoxy group or fluorine atoms, producing characteristic daughter ions that aid in structural confirmation.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has been employed in advanced analytical workflows for complex mixture analysis, where fluorinated compounds like 2,3,4-trifluoroanisole can be detected and quantified [12].

Thermodynamic Properties

The thermodynamic properties of 2,3,4-trifluoroanisole are influenced by the presence of fluorine atoms and the methoxy substituent.

Enthalpy of Formation

Computational predictions using the Joback group contribution method provide estimates for the standard thermodynamic properties of 2,3,4-trifluoroanisole:

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH° gas) | -519.59 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion (ΔfusH°) | 18.61 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 53.70 ± 0.50 | kJ/mol | NIST |

These values indicate that 2,3,4-trifluoroanisole is thermodynamically stable, with the negative enthalpy of formation reflecting favorable interactions in the gas phase [13].

Gibbs Free Energy

The standard Gibbs free energy of formation provides information about the thermodynamic stability of 2,3,4-trifluoroanisole:

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -434.82 | kJ/mol | Joback Calculated |

The negative value indicates that formation of 2,3,4-trifluoroanisole from its elements is thermodynamically favorable under standard conditions [13].

Heat Capacity

Temperature-dependent heat capacity data for the gas phase of 2,3,4-trifluoroanisole shows the expected increase with temperature:

| Temperature (K) | Cp,gas (J/mol·K) |

|---|---|

| 448.64 | 174.95 |

| 481.70 | 182.53 |

| 514.77 | 189.75 |

| 547.83 | 196.60 |

| 580.89 | 203.09 |

| 613.96 | 209.25 |

| 647.02 | 215.06 |

The heat capacity values demonstrate the typical behavior of polyatomic molecules, with increasing values at higher temperatures due to enhanced vibrational motion [13].

Solubility and Partition Coefficients

The solubility characteristics of 2,3,4-trifluoroanisole are determined by the balance between the hydrophobic fluorinated aromatic ring and the polar methoxy group.

| Property | Value | Unit | Source |

|---|---|---|---|

| Log₁₀ Water Solubility | -2.10 | mol/L | Crippen Calculated |

| Water Solubility (20°C) | 11.4 | g/L | Fluorochem |

| LogP (octanol/water) | 1.686 | - | Crippen Calculated |

| Partition Coefficient (20°C) | 1.83 | - | Fluorochem |

| Molecular Volume | 86.930 | mL/mol | McGowan Calculated |

The moderate water solubility of 11.4 g/L at 20°C indicates limited but measurable aqueous solubility [4]. The octanol-water partition coefficient (LogP = 1.686) suggests moderate lipophilicity, which is typical for fluorinated aromatic compounds [13] [14].

Comparative analysis with related compounds shows that fluorinated anisoles generally exhibit lower water solubility compared to their non-fluorinated analogs. For instance, 2,4,6-trifluoroaniline is reported as insoluble in water, while 3,4,5-trifluoroaniline shows solubility in methanol but remains insoluble in water [15] [16].

Stability and Reactivity Patterns

2,3,4-Trifluoroanisole exhibits characteristic stability and reactivity patterns influenced by the electronic effects of the fluorine substituents and the methoxy group.

The compound demonstrates enhanced stability compared to non-fluorinated analogs due to the strong C-F bonds, which have bond dissociation energies significantly higher than C-H bonds [18]. The fluorine atoms act as electron-withdrawing groups, deactivating the aromatic ring toward electrophilic aromatic substitution reactions while potentially activating it toward nucleophilic aromatic substitution under appropriate conditions.

The methoxy group, being an electron-donating substituent, partially counteracts the electron-withdrawing effects of the fluorine atoms. This creates a unique electronic environment where the reactivity depends on the specific reaction conditions and reagents employed [18].

Storage and handling considerations indicate that 2,3,4-trifluoroanisole should be kept in a cool, dry place under inert atmosphere to prevent potential degradation or side reactions [8] [19]. The compound exhibits air sensitivity and requires appropriate storage conditions to maintain stability over extended periods.

The reactivity patterns of fluoroanisoles have been studied extensively, showing that the position of fluorine substituents significantly influences reaction pathways. For example, in photochemical reactions, fluoroanisoles can undergo substitution reactions where fluorine atoms are replaced by other nucleophiles [18].

Chemical stability studies demonstrate that 2,3,4-trifluoroanisole maintains its structural integrity under normal storage conditions. However, exposure to strong acids, bases, or oxidizing agents may lead to decomposition or unwanted side reactions. The compound shows resistance to hydrolysis under neutral conditions but may undergo ether cleavage under strongly acidic or basic conditions [18].